molecular formula C11H14O B124536 1-(4-Propylphenyl)ethan-1-one CAS No. 2932-65-2

1-(4-Propylphenyl)ethan-1-one

Cat. No.: B124536
CAS No.: 2932-65-2
M. Wt: 162.23 g/mol
InChI Key: ZNBVIYMIVFKTIW-UHFFFAOYSA-N
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Description

1-(4-Propylphenyl)ethan-1-one, also known as 4-n-propylacetophenone, is an organic compound with the molecular formula C11H14O. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound is widely used in the fragrance industry as a key ingredient in perfumes and colognes. Additionally, it is a semivolatile compound found in waste landfill leachates and is used as an intermediate in the preparation of STN liquid crystals for display devices .

Preparation Methods

1-(4-Propylphenyl)ethan-1-one can be synthesized through various methods. One common synthetic route involves the hydration of alkynes. For example, the reaction mixture of indium (III) triflate, p-toluenesulfonic acid, and 1,2-dichloroethane is refluxed with water to produce the desired compound . Another method involves using propylbenzene as the starting material, where acetic anhydride is slowly added to a solution of propylbenzene in boron trifluoride-ether .

Chemical Reactions Analysis

1-(4-Propylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Propylphenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and in the preparation of liquid crystals for display devices.

    Biology: The compound’s derivatives are studied for their potential antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the fragrance industry and in the production of various chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(4-Propylphenyl)ethan-1-one involves its interaction with molecular targets and pathways. For instance, its derivatives may inhibit glycosidase enzymes, leading to potential antibacterial and antifungal effects . The compound’s aromatic structure allows it to participate in various biochemical interactions, influencing its biological activity.

Comparison with Similar Compounds

1-(4-Propylphenyl)ethan-1-one can be compared with other similar compounds, such as:

    Acetophenone: The parent compound, which lacks the propyl group, has similar chemical properties but different applications.

    4-Methylacetophenone: This compound has a methyl group instead of a propyl group, leading to differences in its physical and chemical properties.

    4-Ethylacetophenone: Similar to this compound but with an ethyl group, it exhibits different reactivity and applications.

The uniqueness of this compound lies in its specific substituent, which influences its physical properties and applications in various fields .

Properties

IUPAC Name

1-(4-propylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBVIYMIVFKTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183559
Record name 1-(4-Propylphenyl)ethan-1-one
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2932-65-2
Record name 1-(4-Propylphenyl)ethanone
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Record name 1-(4-Propylphenyl)ethan-1-one
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Record name 2932-65-2
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Record name 1-(4-Propylphenyl)ethan-1-one
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Record name 1-(4-propylphenyl)ethan-1-one
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Synthesis routes and methods

Procedure details

Crushed anhydrous aluminium trichloride (1.28 mole) was suspended in dry carbon disulphide (348 ml). Acetylchloride (1.1 mole) and n-propylbenzene (1.0 mole) was dissolved in dry carbon disulphide (348 ml) and added to the suspension of aluminium trichloride under anhydrous conditions. The mixture was then left to stir overnight. The solvent was distilled from the reaction mixture and the viscous residue poured onto crushed ice and stirred for 0.5 hours. The product was extracted into ether and the extract washed with water and dried (Na2SO4). The ether was removed by distillation and the oily residue distilled. The product had mpt 132° C. at 0.1 mm Hg.
Quantity
1.28 mol
Type
reactant
Reaction Step One
Quantity
1.1 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
348 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
348 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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